

allosteric inhibition of SHP2 by SHP099

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Compound of Interest		
Compound Name:	SHP099	
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An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1] As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a component of the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in various cancers, including leukemia and several solid tumors.[1] **SHP099** is a first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[1][2] **SHP099** binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This guide provides a comprehensive technical overview of the biochemical, cellular, and in vivo properties of **SHP099**, along with detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity and pharmacological properties of **SHP099** have been extensively characterized. The following tables summarize the key quantitative data from biochemical, cellular, and in vivo studies.



Table 1: Biochemical Activity of SHP099

Target	Assay Type	IC50	Binding Affinity (K D)	Notes
SHP2 (Wild- Type)	Biochemical Phosphatase Assay	71 nM[4][5]	30.5 μM SHP2 titrated with 320 μM SHP099 (ITC)[6]	Highly potent and selective for SHP2 over its closest homolog, SHP1.[4]
SHP2 D61Y Mutant	Biochemical Phosphatase Assay	1.241 μM[7][8]	-	Mutant associated with Noonan syndrome.
SHP2 E69K Mutant	Biochemical Phosphatase Assay	0.416 μM[7][8]	-	Leukemia- associated mutant; sensitive to SHP099.[9]
SHP2 A72V Mutant	Biochemical Phosphatase Assay	1.968 μM[7][8]	-	Mutant associated with Noonan syndrome.
SHP2 E76K Mutant	Biochemical Phosphatase Assay	2.896 μM[7][8]	82 μM SHP2 titrated with 800 μM SHP099 (ITC)[6]	Oncogenic mutant; shows reduced sensitivity to SHP099.[10][11]
SHP1	Biochemical Phosphatase Assay	No activity[4]	-	Demonstrates high selectivity of SHP099.

Table 2: Cellular Activity of SHP099



Cell Line	Cancer Type	Assay Type	IC50	Notes
KYSE-520	Esophageal Squamous Cell Carcinoma	p-ERK Inhibition	~0.25 µM[4]	SHP2-dependent cell line.
Cell Proliferation	1.4 μM[4]	Demonstrates anti-proliferative effects.		
MDA-MB-468	Triple-Negative Breast Cancer	p-ERK Inhibition	~0.25 μM[4]	SHP2-dependent cell line.
MV4-11	Acute Myeloid Leukemia	Cell Proliferation	0.32 μM[7]	Sensitive to SHP099- mediated growth inhibition.
TF-1	Erythroleukemia	Cell Proliferation	1.73 μΜ[7]	Demonstrates anti-proliferative effects.
4T1	Mouse Breast Cancer	Cell Proliferation	119.3 μM[7]	-
ASPC1	Pancreatic Cancer	Cell Proliferation	64.04 μM[7]	-

Table 3: In Vivo Pharmacokinetics and Efficacy of SHP099



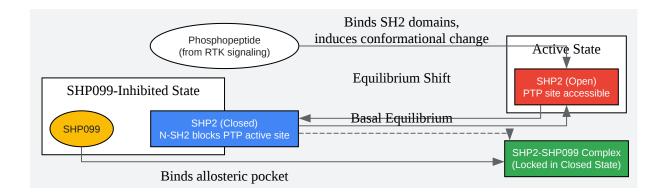
Parameter	Species	Model	Value / Result
Oral Bioavailability (F)	Mouse	-	46%[4]
Oral Exposure	Mouse	-	565 μM/h (at 5 mg/kg PO)[4]
p-ERK Inhibition	Nude Mice	KYSE-520 Xenograft	50-70% reduction when unbound plasma concentration > cellular IC50.[12]
Antitumor Efficacy (T/C %)	Nude Rats	KYSE-520 Xenograft	70% at 8 mg/kg qd[12]
14% at 25 mg/kg qd[12]			
18% at 75 mg/kg q2d[12]	_		

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

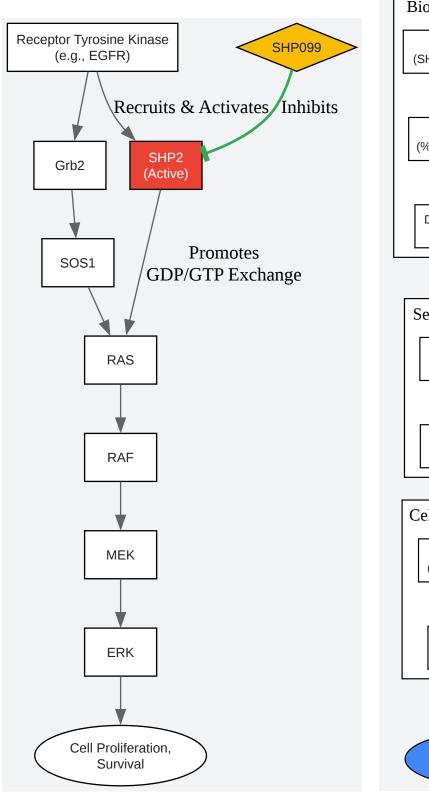
Mechanism of Action and Signaling Pathways

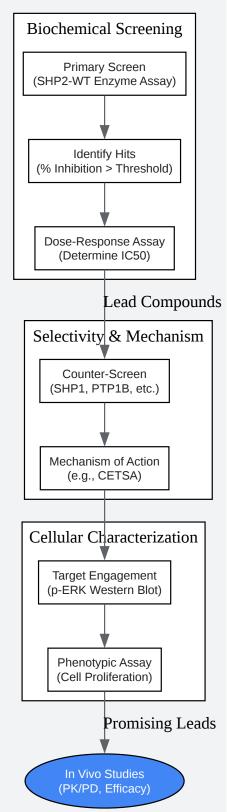
SHP099's mechanism is distinct from traditional active-site inhibitors. It stabilizes the natural, auto-inhibited conformation of SHP2, acting as a "molecular glue".[1][13] This prevents the N-SH2 domain from unblocking the PTP catalytic site, thus keeping the enzyme in an inactive state.











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